molecular formula C8H13NO4 B13934784 Jfvfmifgjmprcl-uhfffaoysa- CAS No. 119903-61-6

Jfvfmifgjmprcl-uhfffaoysa-

Cat. No.: B13934784
CAS No.: 119903-61-6
M. Wt: 187.19 g/mol
InChI Key: JFVFMIFGJMPRCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "JFVFMIFGJMPRCL-UHFFFSAOYSA-" corresponds to the InChI Key suffix of the chemical HVXHWBMLTSDYGK-UHFFFAOYSA-N, identified as CAS No. 871826-12-9 . This compound has the molecular formula C₇H₈ClF₃N₂ and a molecular weight of 212.60 g/mol. Key physicochemical properties include:

  • TPSA (Topological Polar Surface Area): 35.8 Ų
  • Log P (octanol-water partition coefficient): 2.15 (XLOGP3)
  • GI absorption: High
  • BBB permeability: Yes
  • Synthetic accessibility score: 2.07 (moderate)

It is synthesized via reactions involving trifluoromethylpyridine derivatives and chlorinated intermediates under controlled conditions (e.g., THF solvent, 75°C) . Its primary applications include pharmaceutical intermediates and agrochemical research due to its fluorine and chlorine substituents, which enhance stability and bioavailability.

Properties

IUPAC Name

1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c10-7(11)6-5-8(1-2-9-6)12-3-4-13-8/h6,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVFMIFGJMPRCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC12OCCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234062
Record name 1,4-Dioxa-8-azaspiro[4.5]decane-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119903-61-6
Record name 1,4-Dioxa-8-azaspiro[4.5]decane-7-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119903-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4-Dioxa-8-azaspiro[4.5]decane-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

. Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,4-Dioxa-8-azaspiro[4.5]decane-7-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1,4-Dioxa-8-azaspiro[4.5]decane-7-carboxylic acid is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-dioxa-8-azaspiro[4.5]decane-7-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds exhibit structural similarities (≥70% similarity) to CAS 871826-12-9, as identified in synthetic and computational databases :

Compound CAS No. Molecular Formula Molecular Weight Similarity Key Differences
(5-(Trifluoromethyl)pyridin-2-yl)methanamine 1022150-11-3 C₇H₇F₃N₂ 186.14 87% Lacks chlorine atom; higher BBB permeability (Log P = 1.64)
4-(Trifluoromethyl)picolinimidamide hydrochloride 1761-61-1 C₇H₅ClF₃N₂ 201.02 82% Additional amine group; higher solubility (0.687 mg/ml)
5-(Trifluoromethyl)picolinamide 1046861-20-4 C₇H₅F₃N₂O 198.13 78% Carboxamide substituent; reduced GI absorption

Pharmacokinetic and Physicochemical Comparison

Key Metrics
Property CAS 871826-12-9 1022150-11-3 1761-61-1 1046861-20-4
Log P (XLOGP3) 2.15 1.64 1.98 2.15
TPSA (Ų) 35.8 41.2 64.5 55.1
Water Solubility (mg/ml) 0.24 0.12 0.687 0.15
BBB Permeability Yes Yes No No
Synthetic Accessibility 2.07 1.89 2.34 2.15

Interpretation:

  • CAS 871826-12-9 demonstrates balanced lipophilicity (Log P = 2.15) and BBB penetration, making it suitable for CNS-targeted drug design.
  • 1761-61-1 ’s hydrochloride salt enhances solubility but limits BBB permeability .
  • 1046861-20-4 ’s carboxamide group increases polarity (TPSA = 55.1) but reduces bioavailability .

Mechanistic and Functional Divergences

Metabolic Pathways

  • CAS 871826-12-9 : Primarily metabolized via hepatic CYP3A4, with a half-life of 4.2 hours in murine models .
  • 1022150-11-3 : Rapid renal excretion due to lower molecular weight and absence of chlorine .
  • 1761-61-1 : Forms stable conjugates with glucuronic acid, prolonging systemic exposure .

Toxicity Profiles

Compound PAINS Alerts Brenk Alerts Lead-Likeness
CAS 871826-12-9 0 1 (amine) 1.0
1022150-11-3 0 1 (nitrile) 0.8
1761-61-1 0 2 (amine, HCl) 0.5
1046861-20-4 0 1 (amide) 0.7

Notes:

  • CAS 871826-12-9 ’s "Lead-Likeness" score (1.0) aligns with drug development standards, unlike analogues with lower scores .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.